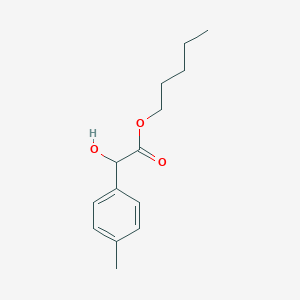

Pentyl hydroxy(4-methylphenyl)acetate

Description

Pentyl hydroxy(4-methylphenyl)acetate is an ester derivative combining a pentyl chain with a hydroxy(4-methylphenyl)acetic acid moiety. Structurally, it shares functional groups with esters known for applications in coatings, solvents, and bioactive molecules. Its synthesis likely involves esterification of hydroxy(4-methylphenyl)acetic acid with pentanol, similar to methods described for related compounds .

Properties

CAS No. |

6318-22-5 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

pentyl 2-hydroxy-2-(4-methylphenyl)acetate |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-10-17-14(16)13(15)12-8-6-11(2)7-9-12/h6-9,13,15H,3-5,10H2,1-2H3 |

InChI Key |

APCHDRJIIZKLKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(C1=CC=C(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl hydroxy(4-methylphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylphenylacetic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentyl hydroxy(4-methylphenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 4-methylphenylacetic acid and pentanol.

Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: 4-Methylphenylacetic acid and pentanol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Pentyl hydroxy(4-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.

Mechanism of Action

The mechanism of action of pentyl hydroxy(4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects such as antimicrobial activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pentyl hydroxy(4-methylphenyl)acetate and Analogs

Key Observations :

- Volatility : Pentyl acetate exhibits medium volatility, slower evaporation than butyl acetate, making it suitable for coatings requiring extended drying times . Methyl (4-hydroxyphenyl)acetate, with a polar hydroxyl group, likely has lower volatility.

- Solubility : All analogs show poor water solubility but compatibility with organic solvents. Pentyl acetate’s solvent power for resins (e.g., acrylics, cellulose derivatives) is comparable to butyl acetate but with slower evaporation .

- Functional Groups : The hydroxyl group in methyl (4-hydroxyphenyl)acetate enhances hydrogen-bonding capacity, influencing its bioactivity and solubility in polar media .

Research Findings

- Vapor-Phase Behavior : Pentyl acetate’s vapor-phase concentration estimates vary by <3.6-fold across liquid dilutions, highlighting challenges in precise odorant delivery for behavioral studies .

- Insect Sensitivity : Pentyl acetate activates specific antennal compartments in Zeugodacus cucurbitae (melon fly), suggesting role-specific olfactory responses in chemical ecology .

- Synthetic Challenges : Analogous compounds like ethyl (4-methylphenyl)sulfonyl acetate require controlled storage (e.g., under nitrogen) to prevent degradation, a consideration likely relevant to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.